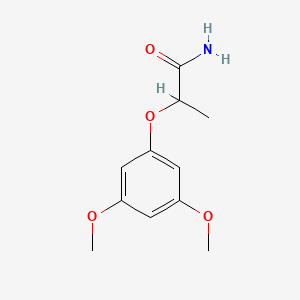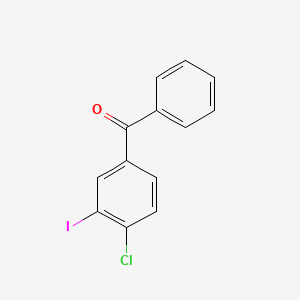![molecular formula C6H6N2 B14186860 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile CAS No. 918658-72-7](/img/structure/B14186860.png)
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate product with a suitable reagent . The reaction conditions often require temperatures as low as -60°C to ensure the stability of the intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene: This compound shares a similar bicyclic structure but contains a sulfur atom instead of nitrogen.
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-4-carbonitrile: Another similar compound with slight variations in the position of the methyl and cyano groups.
Uniqueness
3-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within its bicyclic structure
Properties
CAS No. |
918658-72-7 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
3-methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-3-4(2-7)6-5(3)8-6/h5-6,8H,1H3 |
InChI Key |
DHVMAYPWZORIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2C1N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)



![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)



methanone](/img/structure/B14186855.png)

oxophosphanium](/img/structure/B14186866.png)

